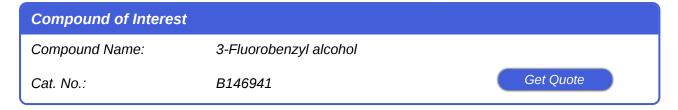


Spectroscopic Analysis of 3-Fluorobenzyl Alcohol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluorobenzyl alcohol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Fluorobenzyl alcohol**, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.24	m	-	Aromatic H
~7.01	m	-	Aromatic H
~6.97	m	-	Aromatic H
~6.92	m	-	Aromatic H
~4.52	S	-	CH ₂
~3.52	t	5.6	ОН

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
163.0 (d, J = 245.5 Hz)	C-F
143.8 (d, J = 6.9 Hz)	C-CH ₂ OH
129.8 (d, J = 8.2 Hz)	Aromatic CH
122.5 (d, J = 2.8 Hz)	Aromatic CH
115.0 (d, J = 21.2 Hz)	Aromatic CH
114.2 (d, J = 21.5 Hz)	Aromatic CH
64.5	CH₂OH

Solvent: CDCl3

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1600 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1260 - 1000	Strong	C-O stretch (alcohol)
1200 - 1100	Strong	C-F stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
126	100	[M]+ (Molecular Ion)
125	50.8	[M-H]+
107	10.1	[M-H ₂ O-H] ⁺
97	97.2	[M-CHO]+
96	13.9	[C ₆ H ₅ F] ⁺
95	25.7	[C ₆ H ₄ F] ⁺
77	32.7	[C ₆ H ₅] ⁺
75	12.9	[C ₆ H ₃] ⁺

Ionization Method: Electron Impact (EI)[1]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:



- Approximately 5-25 mg of 3-Fluorobenzyl alcohol is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[2][3][4]
- The solution is transferred to a clean 5 mm NMR tube.[3]
- The sample is filtered through a small plug of glass wool packed in a Pasteur pipette to remove any solid particles.[2]
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is used for analysis.[3]
- Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[3]
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
 Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of liquid 3-Fluorobenzyl alcohol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to form a thin liquid film.



Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Background Scan: A background spectrum of the empty salt plates is recorded.
- Sample Scan: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of the 3-Fluorobenzyl alcohol sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (Electron Impact ionization, EI), causing them to lose an electron and form positively charged molecular ions ([M]+).[6][7][8]

Mass Analysis and Detection:

- The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]
- A detector records the abundance of ions at each m/z value.

Data Interpretation:

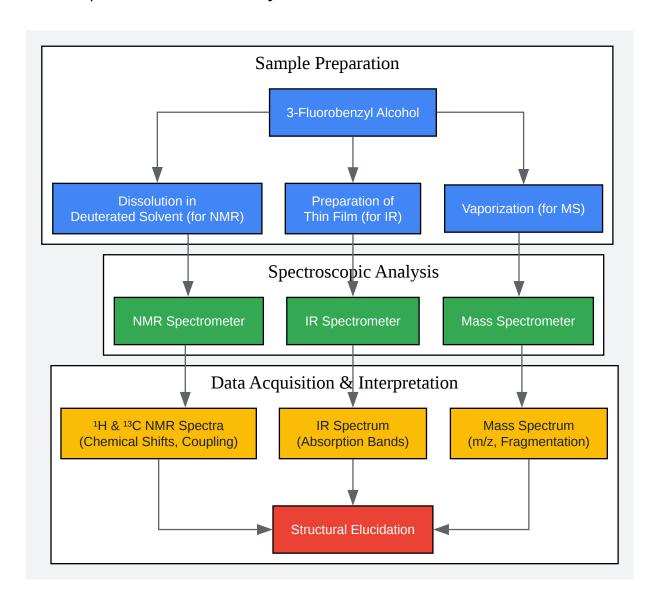
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which are formed by the



breakdown of the molecular ion and provide valuable information about the molecule's structure.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluorobenzyl alcohol**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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